N-cyclooctyl-4-methylpiperazin-1-amine
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Overview
Description
N-cyclooctyl-4-methylpiperazin-1-amine is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their versatile chemical properties. This compound is known for its unique structural features, which include a cyclooctyl group attached to a piperazine ring, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N-cyclooctyl-4-methylpiperazin-1-amine typically involves the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine . This method is preferred due to its high selectivity and yield. The industrial production of this compound often follows a two-stage process:
Chlorination: Methyldiethanolamine is chlorinated using thionyl chloride to form N,N-di(2-chloroethyl)methylamine.
Cyclization: The chlorinated product is then cyclized with aqueous hydrazine to form this compound.
Chemical Reactions Analysis
N-cyclooctyl-4-methylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-cyclooctyl-4-methylpiperazin-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-methylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
N-cyclooctyl-4-methylpiperazin-1-amine can be compared with other piperazine derivatives, such as:
1-Amino-4-methylpiperazine: This compound has similar structural features but lacks the cyclooctyl group, making it less bulky and potentially less selective in its interactions.
N-cyclooctyl-1-methylpiperidin-4-amine: This compound has a similar cyclooctyl group but differs in the piperidine ring structure, which can lead to different chemical and biological properties.
This compound stands out due to its unique combination of the cyclooctyl group and the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclooctyl-4-methylpiperazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-9-11-16(12-10-15)14-13-7-5-3-2-4-6-8-13/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSHHAKXZULSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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